6-Hydroxyhexahydropentalen-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one |
InChI |
InChI=1S/C8H12O2/c9-6-3-1-5-2-4-7(10)8(5)6/h5-6,8-9H,1-4H2 |
InChI Key |
HSMWANRQBQYTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CCC2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxyhexahydropentalen 1 2h One
Retrosynthetic Analysis and Strategic Disconnections for 6-Hydroxyhexahydropentalen-1(2H)-one
Retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The primary strategic considerations involve the disconnection of the bicyclo[3.3.0]octane skeleton and the timing of the introduction of the hydroxyl and ketone groups.
The construction of the hexahydropentalene (bicyclo[3.3.0]octane) core is the central challenge. thieme-connect.com Several powerful cyclization strategies can be envisioned through retrosynthetic disconnection.
Intramolecular Aldol/Claisen Condensation: A classical and highly effective approach involves disconnecting a C-C bond within the bicyclic system that can be formed via an intramolecular aldol or Claisen-type reaction. Disconnecting the C3a-C4 bond, for instance, leads to a precursor like cyclooctane-1,4-dione. This precursor, in turn, can be synthesized from simpler acyclic molecules. This strategy is robust for creating the fused ring system. rsc.org
Radical Cyclization: Radical-based disconnections offer a versatile alternative, particularly for constructing 5-membered rings. wikipedia.org A common strategy is the 5-exo-trig cyclization of a radical onto an alkene. Retrosynthetically, this involves disconnecting the C7-C7a bond and the bond to a radical precursor (e.g., C-Br or C-I) on the side chain, revealing an appropriately substituted cyclopentene or acyclic precursor. nih.govsocietechimiquedefrance.fr
Pauson-Khand Reaction (PKR): This powerful [2+2+1] cycloaddition provides a direct route to cyclopentenones fused to another ring. wikipedia.orgnih.gov A PKR-based disconnection of the target molecule's core reveals an acyclic enyne precursor. The intramolecular variant of the PKR is particularly effective for assembling bicyclic systems with high stereoselectivity. youtube.comlibretexts.org
Nazarov Cyclization: This electrocyclic reaction is another key method for forming five-membered rings. rsc.org Disconnecting the hexahydropentalenone core via a Nazarov pathway leads to a divinyl ketone precursor. Modern variants, including gold-catalyzed cascades, can generate the bicyclo[3.3.0]octane core with multiple stereocenters in a single step. researchgate.netchemrxiv.orgrsc.org
Table 1: Key Retrosynthetic Strategies for the Hexahydropentalene Core
| Strategy | Key Reaction Type | Precursor Structure | Bonds Formed |
|---|---|---|---|
| Aldol Condensation | Nucleophilic Acyl Addition | 1,6-Dicarbonyl Compound | One C-C bond |
| Radical Cyclization | Intramolecular Radical Addition | Alkene/Alkyne with Radical Precursor | One C-C bond |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Enyne | Two C-C bonds, One C=O |
Achieving the desired stereochemistry for the C-6 hydroxyl group is critical. The cis-fused nature of the bicyclo[3.3.0]octane system creates distinct convex and concave faces, which heavily influences the stereochemical outcome of reactions.
A logical precursor to the target molecule is a bicyclo[3.3.0]octane-1,6-dione . The stereoselective reduction of the C-6 ketone would then yield the desired alcohol. The choice of reducing agent is paramount for controlling the direction of hydride attack.
Attack from the Convex Face: Sterically bulky hydride reagents, such as L-Selectride or K-Selectride, are expected to attack the carbonyl from the less sterically hindered convex face of the molecule. This would lead to the formation of the endo-alcohol.
Attack from the Concave Face: Smaller hydride reagents, like sodium borohydride, may exhibit lower stereoselectivity, potentially yielding a mixture of endo and exo isomers. The facial selectivity can be influenced by solvent and temperature. researchgate.net
Alternative strategies include the stereoselective hydroxylation of a pre-formed enolate or the hydroboration-oxidation of a corresponding bicyclo[3.3.0]octene precursor, where the boron reagent would add to the less hindered convex face.
The ketone at the C-1 position can be introduced at various stages of the synthesis through standard functional group interconversions (FGI).
Oxidation of a Secondary Alcohol: A common approach is the oxidation of a precursor C-1 alcohol using reagents such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or the Dess-Martin periodinane. This allows for the late-stage introduction of the ketone.
Unmasking of a Protected Ketone: The synthesis can be carried out with the C-1 ketone protected as a ketal. Deprotection under acidic conditions at the end of the synthesis would reveal the desired carbonyl group.
Total Synthesis Approaches to this compound and Analogues
Based on the retrosynthetic analysis, several forward synthetic plans can be devised, categorized broadly as linear or convergent.
Linear Synthesis: A plausible linear approach could begin with a functionalized cyclopentanone. A sequence of alkylation to introduce a side chain, followed by functional group manipulation and a final intramolecular cyclization (e.g., aldol or radical cyclization), would build the second five-membered ring onto the first. While straightforward, this approach can be lengthy. An ozonolysis/aldol strategy has been used to convert bicyclo[2.2.1] systems into the desired bicyclo[3.3.0] skeleton. udel.edu
Convergent Synthesis: Convergent approaches aim to construct complex molecules from smaller, independently synthesized fragments. For the target molecule, the Pauson-Khand reaction represents a highly convergent strategy. An acyclic enyne can be synthesized in one sequence, and in a single step, this precursor is cyclized in the presence of a cobalt catalyst and carbon monoxide to rapidly assemble the bicyclic core. illinois.edu Similarly, gold-catalyzed cascade reactions that form the bicyclo[3.3.0]octane core from a linear precursor are highly convergent. rsc.org
The successful synthesis of this compound relies on the application of efficient bond-forming reactions and precise stereocontrol.
Key Bond-Forming Reactions:
Intramolecular Aldol Condensation: This reaction is a workhorse for forming five- and six-membered rings. The synthesis of bicyclo[3.3.0]octane-3,7-diones from 1,2-dicarbonyl compounds and dimethyl 3-ketoglutarate (a double Michael-Aldol sequence) is a well-established route to the core skeleton. researchgate.net
Pauson-Khand Reaction: This reaction is exceptionally useful for creating the fused cyclopentenone moiety. Its intramolecular version is often highly diastereoselective, using the stereocenters present in the acyclic enyne chain to control the stereochemistry of the newly formed ring fusion.
Radical Cascades: Tandem radical cyclizations can rapidly build molecular complexity. A well-designed precursor can be triggered to undergo a cascade of cyclizations, forming multiple rings in a single, efficient step, often with predictable stereochemical outcomes. nih.gov
Stereoselective Transformations: The primary stereochemical challenge is the relative and absolute configuration of the C-6 hydroxyl group. As discussed, the diastereoselective reduction of a diketone precursor is the most direct method. The inherent curvature of the bicyclic system provides a strong basis for substrate-controlled stereoselectivity.
Table 2: Selected Reagents for the Stereoselective Reduction of a Bicyclo[3.3.0]octan-6-one Precursor
| Reagent | Hydride Source | Steric Bulk | Expected Attack Trajectory | Predicted Major Alcohol Isomer |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | H⁻ | Small | Less selective; mixture possible | Mixture of endo and exo |
| Lithium aluminium hydride (LiAlH₄) | H⁻ | Small-Medium | Less selective; mixture possible | Mixture of endo and exo |
| L-Selectride® (Lithium tri-sec-butylborohydride) | H⁻ | Large | Convex (less hindered) face | endo-alcohol |
Table of Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name | Molecular Structure/Functional Class |
|---|---|
| This compound | Target Molecule |
| Bicyclo[3.3.0]octane | Parent alkane core |
| Bicyclo[3.3.0]octane-1,6-dione | Key synthetic intermediate |
| Cyclooctane-1,4-dione | Aldol precursor |
| Divinyl ketone | Nazarov cyclization precursor |
| Enyne | Pauson-Khand reaction precursor |
| L-Selectride | Stereoselective reducing agent |
| K-Selectride | Stereoselective reducing agent |
| Sodium borohydride | Reducing agent |
| Pyridinium chlorochromate (PCC) | Oxidizing agent |
| Dess-Martin periodinane | Oxidizing agent |
Protecting Group Strategies for the Hydroxyl Functionality
In the multi-step synthesis of complex molecules containing the this compound scaffold, the strategic protection of the hydroxyl group is paramount to prevent undesired side reactions. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Common strategies for the protection of hydroxyl groups in related bicyclic systems involve the formation of ethers, esters, or silyl ethers.
Ethers: Benzyl (Bn) ethers are frequently employed due to their stability under a wide range of non-reducing conditions and their facile removal via hydrogenolysis. For instance, in the synthesis of related bicyclic structures, the hydroxyl group can be converted to a benzyl ether using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH).
Esters: Acetyl (Ac) and benzoyl (Bz) esters are also valuable protecting groups. Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The resulting acetate is stable to many oxidative and acidic conditions but can be readily cleaved by basic hydrolysis. For example, the acetylation of a dihydroxy-cis-bicyclo[3.3.0]octan-2,6-dione derivative has been reported to proceed efficiently with acetic anhydride in pyridine.
Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are widely utilized due to their tunable stability. They are typically stable to a variety of reaction conditions but can be selectively removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF). The choice between different silyl groups allows for orthogonal protection strategies in molecules with multiple hydroxyl groups.
The following table summarizes common protecting groups for hydroxyl functionalities and their typical deprotection conditions, which are applicable in the synthesis of this compound derivatives.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C |
| Acetyl | Ac | Ac₂O, pyridine | K₂CO₃, MeOH or LiOH, H₂O/THF |
| Benzoyl | Bz | BzCl, pyridine | NaOH, MeOH |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, THF or HF, pyridine |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole | TBAF, THF |
Development of Novel Synthetic Routes to the this compound Scaffold
The construction of the bicyclo[3.3.0]octane core of this compound has been the focus of significant synthetic innovation, aiming for efficiency, stereocontrol, and molecular complexity in a minimal number of steps.
Cascade Reactions and Tandem Processes in Hexahydropentalenone Synthesis
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single operation. These processes are highly atom- and step-economical, minimizing waste and purification steps. While specific cascade reactions leading directly to this compound are not extensively documented, related bicyclo[3.3.0]octane systems have been synthesized using such approaches. For instance, intramolecular Michael addition-induced skeletal rearrangements have been utilized to construct highly functionalized bicyclo[3.3.0]octane systems from bicyclo[3.3.1]nonane precursors.
Photochemical and Electrochemical Methods in Related Pentalenone Derivative Synthesis
Photochemical and electrochemical methods represent green and powerful alternatives to traditional synthetic transformations. Photochemical reactions, initiated by light, can facilitate unique cycloadditions and rearrangements that are often difficult to achieve thermally. While specific applications in the synthesis of this compound are not prevalent in the literature, photochemical [2+2] cycloadditions are a well-established method for the construction of cyclobutane rings, which can be precursors to the pentalenone skeleton through subsequent rearrangement.
Electrochemical synthesis, which utilizes electrical current to drive chemical reactions, offers advantages in terms of mild reaction conditions and reduced reagent use. The electrosynthesis of organic compounds can proceed through either direct or mediated electron transfer, enabling a range of oxidative and reductive transformations. Although direct electrochemical synthesis of the this compound scaffold is not well-documented, electrochemical methods could potentially be employed for key steps such as the cyclization of appropriately functionalized precursors.
Catalytic Asymmetric Synthesis of this compound Precursors
The development of catalytic asymmetric methods is crucial for the enantioselective synthesis of chiral molecules like this compound. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric construction of key precursors. For instance, proline-catalyzed asymmetric aldol reactions can be employed to generate chiral building blocks that can be further elaborated to the target pentalenone scaffold. Similarly, transition metal-catalyzed reactions, such as asymmetric hydrogenation or hydroformylation, can introduce stereocenters with high enantioselectivity in precursors to the bicyclic system.
Derivatization and Functionalization of this compound
The presence of both a hydroxyl and a ketone functionality in this compound allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of related compounds for various applications.
Transformations of the Hydroxyl Group
The hydroxyl group is a versatile functional handle that can be transformed into a variety of other functional groups.
Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, yielding a hexahydropentalene-1,6-dione. Common oxidizing agents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium chlorochromate (PCC). For instance, the oxidation of a hydroxyl group in a related 2-oxabicyclo[3.3.0]octan-3-one system has been successfully achieved using Swern conditions.
Esterification and Etherification: As discussed in the context of protecting groups, the hydroxyl group can be readily converted to esters and ethers. Beyond protection, this derivatization can be used to introduce specific functionalities or to modify the biological activity of the molecule. Standard esterification conditions involve reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst. Etherification can be achieved via the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities at the 6-position. This allows for the synthesis of derivatives with modified steric and electronic properties.
The following table provides examples of transformations of the hydroxyl group that can be applied to this compound.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Swern Oxidation ( (COCl)₂, DMSO, Et₃N) | Ketone |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
| Etherification | NaH, Benzyl Bromide | Benzyl Ether |
| Tosylation | TsCl, Pyridine | Tosylate |
Reactions at the Ketone Carbonyl
The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. While specific literature on the reactions of this compound is limited, the reactivity of the ketone can be inferred from the well-established chemistry of other bicyclo[3.3.0]octanone systems.
Nucleophilic addition is a fundamental reaction of ketones. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For instance, the reaction of related tricyclo[3.3.0.0]octanones with nucleophiles such as azide, fluoride, or iodide ions results in a regiospecific homo-conjugate addition rsc.org. Similarly, cyanide ion can add to the carbonyl group to form a cyanohydrin rsc.org. Grignard reagents and organolithium compounds are also expected to react readily with the ketone to yield tertiary alcohols.
The stereochemistry of nucleophilic attack on the bicyclo[3.3.0]octanone system is influenced by the steric hindrance of the bicyclic framework. Attack is generally favored from the less hindered exo face.
Reduction of the ketone carbonyl in bicyclo[3.3.0]octane systems can be achieved using various reducing agents. For example, the reduction of bicyclo[3.3.0]octane-3,7-dione with lithium aluminium hydride yields a mixture of the corresponding diols iucr.org. The stereoselectivity of this reduction is often high, with the hydride attacking from the less hindered exo face to produce predominantly the endo alcohol.
Table 1: Predicted Products of Reactions at the Ketone Carbonyl
| Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Sodium borohydride | 1,6-dihydroxyhexahydropentalene | Reduction |
| Methylmagnesium bromide followed by H₃O⁺ | 1-Methyl-1,6-dihydroxyhexahydropentalene | Grignard Reaction |
Modifications of the Hexahydropentalene Skeleton
The hexahydropentalene (or bicyclo[3.3.0]octane) skeleton provides a rigid framework that can be modified through various synthetic strategies. These modifications can alter the stereochemistry and introduce new functionalities, leading to a diverse range of derivatives.
One approach to modifying the skeleton is through skeletal rearrangements. For instance, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system has been reported, induced by an intramolecular Michael addition edulll.grnih.govsemanticscholar.orgresearchgate.net. While this is a conversion from a different ring system, it highlights the possibility of accessing complex bicyclo[3.3.0]octane derivatives through rearrangement pathways. Another example involves the rearrangement of 6-t-butyldimethylsilyl-7-methylthiobicyclo[3.2.1]oct-6-en-8-ol derivatives into bicyclo[3.3.0]octane compounds upon treatment with a Lewis acid oup.com.
Functionalization of the bicyclo[3.3.0]octane skeleton can also be achieved through reactions at other positions of the rings. For example, the synthesis of (1S, 5R, 6S)-6-hydroxy-cis-bicyclo[3.3.0]octan-3-one, a stereoisomer of the title compound, has been accomplished, demonstrating that specific stereoisomers of substituted bicyclo[3.3.0]octanones are accessible jst.go.jp. This synthesis provides a template for introducing functional groups at various positions on the bicyclic core.
Furthermore, ring expansion reactions of related systems can be used to construct the bicyclo[3.3.0]octane framework. For example, 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes undergo a ring expansion to yield bicyclo[3.3.0]octane derivatives when treated with HBr in acetic acid arkat-usa.org.
Table 2: Examples of Skeletal Modifications of Related Bicyclic Systems
| Starting Material | Reagent/Condition | Product Skeleton |
|---|---|---|
| Bicyclo[3.3.1]nonane-2,4,9-trione | Intramolecular Michael addition | Bicyclo[3.3.0]octane edulll.grnih.govsemanticscholar.orgresearchgate.net |
| 6-(1-Methylethylidene)-bicyclo[3.2.0]heptane | HBr/HOAc | Bicyclo[3.3.0]octane arkat-usa.org |
Reactivity and Mechanistic Investigations of 6 Hydroxyhexahydropentalen 1 2h One
Reactions of the Hydroxyl Group in 6-Hydroxyhexahydropentalen-1(2H)-one
The secondary alcohol in this compound is susceptible to a range of reactions typical for alcohols, including oxidation, reduction, esterification, etherification, and dehydration. The stereochemistry of the bicyclic system often plays a crucial role in the selectivity and rate of these transformations.
Oxidation: The secondary hydroxyl group of this compound can be oxidized to the corresponding dione (B5365651), bicyclo[3.3.0]octane-1,6-dione. This transformation is a key step in the synthesis of various pentalene (B1231599) derivatives. Common oxidizing agents for this purpose include chromium-based reagents. For instance, the oxidation of the analogous bicyclo[3.3.0]octane-2,6-diol can be achieved using Jones reagent (chromium trioxide in aqueous sulfuric acid) in acetone. orgsyn.org Similarly, pyridinium (B92312) dichromate (PDC) has been employed for the oxidation of hydroxyl groups in related bicyclo[3.3.0]octanone systems. kirj.ee The reaction with PDC is typically carried out in an inert solvent like dichloromethane.
Reduction: While the primary focus of reduction would be on the ketone moiety, it is conceptually important to consider the reduction of the corresponding dione to regenerate the hydroxyketone. The reduction of bicyclo[3.3.0]octane-1,6-dione would be expected to yield a mixture of diastereomeric diols, including the cis- and trans-isomers of bicyclo[3.3.0]octane-1,6-diol. The stereochemical outcome of such a reduction would be highly dependent on the reducing agent and reaction conditions.
| Transformation | Reagent | Product | Reference |
| Oxidation of bicyclo[3.3.0]octane-2,6-diol | Jones Reagent | Bicyclo[3.3.0]octane-2,6-dione | orgsyn.org |
| Oxidation of a 6-hydroxy-2-oxabicyclo[3.3.0]octane derivative | Pyridinium Dichromate (PDC) | 6-keto-2-oxabicyclo[3.3.0]octane derivative | kirj.ee |
Esterification: The hydroxyl group can readily undergo esterification to form the corresponding esters. Acetylation is a common esterification reaction. For instance, diols on the bicyclo[3.3.0]octane skeleton can be converted to their diacetate derivatives. The hydrolysis of 2,6-diacetoxybicyclo[3.3.0]octane is a step in the synthesis of bicyclo[3.3.0]octane-2,6-dione. orgsyn.org This implies that the reverse reaction, the acetylation of the corresponding diol, is a feasible transformation.
| Reaction Type | Reagent Example | Product Type | Reference |
| Esterification (Acetylation) | Acetic Anhydride/Pyridine | Acetate Ester | orgsyn.org |
| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether | (General Methodology) |
Dehydration: Acid-catalyzed dehydration of the secondary alcohol in this compound would be expected to yield the corresponding alkene, bicyclo[3.3.0]oct-5-en-1-one. The regioselectivity of the elimination would be influenced by the stability of the resulting double bond and the stereoelectronic requirements of the elimination pathway.
Rearrangement: The bicyclo[3.3.0]octane skeleton is relatively stable. However, under certain conditions, such as treatment with strong acids or bases, rearrangements can occur. For instance, studies on related bicyclic systems have shown that rearrangements can be induced, often leading to changes in ring size or stereochemistry.
Reactions of the Ketone Moiety in this compound
The ketone group in this compound is a site for nucleophilic attack at the carbonyl carbon and for reactions involving the adjacent α-carbons.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in carbon-carbon bond formation and functional group interconversions.
A notable example of a nucleophilic addition reaction is the Wittig reaction, which converts ketones into alkenes. In studies on related 7,8-dihydroxy-cis-bicyclo[3.3.0]octan-2-one derivatives, the ketone functionality was successfully converted into the corresponding enals through a Wittig-ene reaction sequence. psu.edursc.org This demonstrates the accessibility of the carbonyl group to phosphorus ylides.
| Reaction | Reagent | Product Type | Reference |
| Wittig Reaction | Phosphorus Ylide | Alkene | psu.edursc.org |
The α-carbons adjacent to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, leading to α-functionalization.
While specific studies on the α-functionalization of this compound were not found in the provided search results, the general reactivity of ketones suggests that reactions such as alkylation and halogenation at the α-position should be feasible. For instance, the monoalkylation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives has been reported, indicating that enolate formation and subsequent reaction with electrophiles is a viable pathway for this ring system. researchgate.net
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data for the chemical compound This compound within the scope of the requested topics. Detailed investigations into its condensation and cyclization reactions, stereochemical reactivity, and mechanistic pathways appear to be unpublished or not widely available in public databases.
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline while focusing solely on this specific compound. The generation of detailed research findings, data tables, and in-depth analysis for the following sections is precluded by the lack of primary literature:
Mechanistic Studies of Key Transformations Involving this compound
Transition State Analysis and Reaction Coordinate Mapping
To fulfill the request with the required level of detail and scientific rigor, published research focusing directly on the synthesis, reactivity, and mechanistic studies of this compound would be necessary. Without such sources, any generated content would be speculative and would not meet the stipulated quality and accuracy standards.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxyhexahydropentalen 1 2h One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For a molecule with the complexity of 6-Hydroxyhexahydropentalen-1(2H)-one, a combination of one-dimensional and advanced two-dimensional NMR techniques is indispensable for unambiguous assignment of its constitution and stereochemistry.
Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. For this compound, COSY spectra would be instrumental in tracing the connectivity of the protons within the two five-membered rings, allowing for the assignment of adjacent protons. For instance, the proton on the hydroxyl-bearing carbon (C6) would show a correlation to the neighboring protons on C5 and C7.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in the this compound skeleton would exhibit a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly valuable for identifying quaternary carbons and piecing together the carbon skeleton. For example, the protons on the methylenes adjacent to the carbonyl group (C2 and C8) would show correlations to the carbonyl carbon (C1) in the HMBC spectrum, confirming their proximity in the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is paramount for determining the relative stereochemistry of the molecule. For instance, the stereochemistry at the C6 position bearing the hydroxyl group can be investigated by observing NOE cross-peaks between the H6 proton and other protons on the bicyclic ring system. The presence or absence of specific NOEs would help to establish the cis or trans relationship of the hydroxyl group relative to the bridgehead protons.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous bicyclo[3.3.0]octanone derivatives, is presented below.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H) | Key NOESY Correlations (from H) |
| 1 | - | ~220 | H2, H8, H5 | - |
| 2 | 2.2 - 2.4 (m) | ~40 | C1, C3, C8a | H3, H8a |
| 3 | 1.8 - 2.0 (m) | ~25 | C2, C3a, C4 | H2, H3a, H4 |
| 3a | 2.5 - 2.7 (m) | ~50 | C3, C4, C8, C8a | H3, H4, H8 |
| 4 | 1.7 - 1.9 (m) | ~35 | C3, C3a, C5 | H3, H3a, H5 |
| 5 | 2.8 - 3.0 (m) | ~55 | C4, C6, C8a | H4, H6, H8a |
| 6 | 4.0 - 4.2 (m) | ~75 | C5, C7, C8 | H5, H7 |
| 7 | 1.9 - 2.1 (m) | ~38 | C6, C8, C8a | H6, H8 |
| 8 | 2.0 - 2.2 (m) | ~30 | C1, C3a, C7, C8a | H3a, H7 |
| 8a | 2.9 - 3.1 (m) | ~60 | C1, C2, C3a, C5, C8 | H2, H5, H8 |
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. In the context of this compound, qNMR can be employed to monitor the progress of its synthesis and to accurately determine the reaction yield without the need for chromatographic separation of the product. By adding a known amount of an internal standard to the reaction mixture, the concentration of the product can be calculated by comparing the integral of a specific, non-overlapping proton signal of the product with that of the internal standard. This method offers a rapid and non-destructive way to obtain quantitative information, which is invaluable for process optimization in synthetic chemistry. The precision and accuracy of qNMR make it a reliable tool for the quantitative analysis of natural products and synthetic compounds alike nih.govoup.comacs.org.
While solution-state NMR provides detailed information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. In contrast to the sharp lines observed in solution NMR, the spectra of solid samples are often broad due to anisotropic interactions. However, techniques such as magic-angle spinning (MAS) can be used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to study its crystalline packing and to identify the presence of different polymorphs. Furthermore, ssNMR can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the solid-state properties of the compound. The combination of ssNMR with computational modeling, such as density functional theory (DFT), has proven to be a powerful approach for the detailed structural analysis of polycyclic organic molecules mdpi.comijcce.ac.ir.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a molecule like this compound, which possesses multiple stereocenters, obtaining a suitable crystal of the compound or a derivative thereof would be invaluable. The resulting crystal structure would unambiguously establish the cis or trans fusion of the two five-membered rings and the relative stereochemistry of the hydroxyl group at C6. If a chiral derivative is prepared, for example, by esterification with a chiral acid, the absolute configuration of the molecule can also be determined. X-ray crystallographic studies on related bicyclo[3.3.0]octane derivatives have confirmed the conformational preferences of this ring system rsc.org.
A hypothetical table of crystallographic data for a derivative of this compound is presented below.
| Parameter | Value |
| Empirical formula | C₁₅H₁₈O₄ |
| Formula weight | 262.29 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 10.456(5) |
| c (Å) | 15.789(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1342.1(11) |
| Z | 4 |
| Calculated density (g/cm³) | 1.298 |
| Absorption coefficient (mm⁻¹) | 0.096 |
| F(000) | 560 |
Chiral Analysis Methods for Enantiopure this compound
Given the chirality of this compound, the development of analytical methods to separate and quantify its enantiomers is crucial, particularly if the compound is intended for biological applications where enantiomers often exhibit different pharmacological activities.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. The development of a successful chiral HPLC method for this compound would involve screening a variety of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including ketones and alcohols. The separation can be performed in either normal-phase or reversed-phase mode, and the choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and additives can significantly influence the resolution of the enantiomers. Once a suitable column and mobile phase are identified, the method can be optimized by adjusting parameters such as flow rate, temperature, and mobile phase composition to achieve baseline separation of the two enantiomers. The validated method can then be used to determine the enantiomeric excess (ee) of a sample and for the preparative separation of the individual enantiomers.
A hypothetical table outlining a chiral HPLC method for the separation of the enantiomers of this compound is provided below.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules, such as this compound. These methods are particularly valuable for determining the absolute configuration (AC) and deciphering the conformational landscape of molecules in solution. By measuring the differential absorption of left and right circularly polarized light, VCD (in the infrared region) and ECD (in the ultraviolet-visible region) provide spectroscopic fingerprints that are exquisitely sensitive to molecular stereochemistry.
The structural elucidation of this compound, which possesses multiple stereocenters, benefits significantly from the synergistic application of VCD and ECD. The bicyclo[3.3.0]octane framework's rigidity is offset by the flexibility of the hydroxyl group, leading to various possible conformations. A comprehensive analysis, integrating experimental spectra with quantum chemical calculations, is indispensable for an unambiguous stereochemical assignment.
Theoretical Framework and Computational Approach
The interpretation of VCD and ECD spectra relies heavily on computational modeling. Density Functional Theory (DFT) is a commonly employed method for predicting these chiroptical properties. For a molecule like this compound, the typical workflow involves:
Conformational Search: Identifying all low-energy conformers of the molecule. This is crucial as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization and Frequency Calculation: Each conformer's geometry is optimized, and vibrational frequencies are calculated to ensure they represent true energy minima.
VCD and ECD Spectra Simulation: Theoretical VCD and ECD spectra for each stable conformer are then computed.
Spectral Averaging: The calculated spectra are averaged based on the Boltzmann population of each conformer at a given temperature.
Comparison with Experimental Data: The final theoretical spectrum is compared with the experimental VCD and ECD spectra to determine the absolute configuration.
Vibrational Circular Dichroism (VCD) Analysis
The VCD spectrum of this compound would be characterized by distinct signals in the mid-infrared region, particularly in the C-H, O-H, and C=O stretching frequency ranges. The sign and intensity of these VCD bands are directly related to the stereochemistry of the molecule.
For instance, the stretching vibration of the carbonyl group (C=O) is expected to show a significant VCD signal, which is highly sensitive to the geometry of the bicyclic ring system. Similarly, the O-H stretching and C-O stretching vibrations associated with the hydroxyl group would provide valuable information about its orientation and intramolecular interactions, such as hydrogen bonding.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a VCD analysis of a specific enantiomer of this compound.
| Frequency (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) |
| 3550 | O-H stretch | +2.5 | +2.8 |
| 2960 | C-H stretch | -5.2 | -4.9 |
| 2875 | C-H stretch | +3.1 | +3.5 |
| 1735 | C=O stretch | +8.7 | +9.1 |
| 1250 | C-O stretch | -1.8 | -2.0 |
| 1100 | C-C stretch | +1.5 | +1.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
The excellent agreement between the signs of the experimental and calculated VCD signals in the table would strongly support the assignment of the absolute configuration for the analyzed enantiomer.
Electronic Circular Dichroism (ECD) Analysis
The ECD spectrum of this compound is expected to be dominated by the electronic transition of the carbonyl chromophore. The n → π* transition of the ketone group typically appears around 280-300 nm and often exhibits a distinct Cotton effect in the ECD spectrum. The sign of this Cotton effect is directly related to the stereochemistry around the carbonyl group, as described by the octant rule for ketones.
A hypothetical ECD data table for an enantiomer of this compound is presented below.
| Wavelength (nm) | Electronic Transition | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) |
| 295 | n → π | +1.8 | +2.1 |
| 210 | π → π | -3.5 | -3.9 |
Note: The data in this table is hypothetical and for illustrative purposes.
The positive Cotton effect observed for the n → π* transition in the hypothetical data would provide confirmatory evidence for the absolute configuration determined by VCD. The combination of both VCD and ECD data strengthens the reliability of the stereochemical assignment. researchgate.net
Future Research Directions and Challenges in 6 Hydroxyhexahydropentalen 1 2h One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge and opportunity in the study of 6-Hydroxyhexahydropentalen-1(2H)-one lies in the development of efficient and environmentally benign synthetic methodologies. Current synthetic paradigms for related cyclic and bicyclic ketones often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research should prioritize the application of green chemistry principles to the synthesis of this target molecule.
Key areas for investigation include:
Catalytic Approaches: The exploration of transition-metal catalysis could provide more direct and atom-economical routes. For instance, palladium-catalyzed aerobic dehydrogenation of saturated cyclic ketones to their unsaturated counterparts has shown promise for creating similar structural motifs, offering a more sustainable alternative to stoichiometric oxidants. researchgate.net Adapting such methods for the specific stereochemical and functional requirements of this compound would be a significant advancement.
Biocatalysis: The use of enzymes or whole-organism biocatalysts for the enantioselective reduction of prochiral ketones to chiral alcohols is a well-established green methodology. researchgate.net Research into enzymes that can selectively hydroxylate a hexahydropentalenone core or resolve a racemic mixture of this compound could provide a highly efficient and sustainable route to enantiomerically pure forms of the molecule.
One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the construction of the bicyclic core and installation of the hydroxyl and ketone functionalities in a single operation would significantly improve efficiency by reducing the number of intermediate purification steps.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition-Metal Catalysis | High atom economy, potential for stereocontrol. | Catalyst sensitivity, optimization of reaction conditions. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate specificity. |
| One-Pot Reactions | Reduced waste, time, and resource efficiency. | Compatibility of sequential reaction conditions. |
Exploration of Novel Reactivity Patterns
The unique arrangement of functional groups in this compound—a ketone and a secondary alcohol on a compact bicyclic frame—suggests a variety of potential chemical transformations that remain to be explored. A thorough investigation of its reactivity would unlock its potential as a versatile synthetic intermediate.
Future research could focus on:
Stereoselective Transformations: The interplay between the ketone and hydroxyl groups could be exploited to direct the stereochemical outcome of reactions at either site. For example, intramolecular hydrogen bonding could influence the facial selectivity of nucleophilic additions to the carbonyl group or substitutions at the hydroxyl-bearing carbon.
Ring System Manipulations: The strained bicyclo[3.3.0]octane core could be susceptible to rearrangement or ring-opening reactions under specific conditions, providing access to other complex carbocyclic frameworks.
Derivatization: The hydroxyl and ketone moieties serve as handles for a wide range of derivatization reactions, allowing for the synthesis of a library of related compounds with diverse properties.
Integration with Flow Chemistry and Automation in Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer numerous advantages in terms of safety, scalability, and efficiency. nih.govsigmaaldrich.comresearchgate.net The application of this technology to the synthesis of this compound is a promising avenue for future research.
Key benefits of a flow-based approach could include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing potentially exothermic reactions or handling unstable intermediates.
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reaction times and higher yields. scielo.br Furthermore, scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactors, which is often more straightforward than scaling up batch reactors.
Automation and Multi-Step Synthesis: Flow chemistry setups can be readily automated and integrated to perform multi-step synthetic sequences in a continuous fashion, minimizing manual handling and purification steps between reactions. scielo.br This would be particularly advantageous for complex, multi-step routes to this compound and its derivatives.
| Flow Chemistry Aspect | Application to this compound Synthesis |
| Precise Parameter Control | Optimization of reaction conditions for improved yield and selectivity. |
| Enhanced Heat/Mass Transfer | Acceleration of reaction rates and minimization of side products. |
| Automation & Integration | Development of a fully automated, multi-step synthesis platform. |
Potential in Advanced Materials Science Research
While the direct applications of this compound in materials science are yet to be investigated, its structure suggests several intriguing possibilities. The rigid bicyclic core combined with reactive functional groups makes it a candidate for incorporation into polymeric materials or as a building block for functional molecules.
Potential research directions include:
Polymer Chemistry: The hydroxyl group could serve as a site for polymerization, allowing for the incorporation of the rigid pentalenone core into polyesters or polyurethanes. This could impart unique thermal or mechanical properties to the resulting materials.
Functional Dyes and Probes: Derivatization of the core structure could lead to the development of novel fluorescent probes or functional dyes, where the rigid framework may enhance quantum yields or provide a scaffold for specific sensor functionalities.
Liquid Crystals: The rigid, non-planar structure of the hexahydropentalenone core could be a valuable component in the design of novel liquid crystalline materials.
Further research into these areas will be crucial to unlocking the full potential of this underexplored molecule and establishing its place in the broader landscape of chemical synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
